molecular formula C20H24N4O3S B6457559 3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2548999-51-3

3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6457559
CAS No.: 2548999-51-3
M. Wt: 400.5 g/mol
InChI Key: JCOPBDXGOHRXDB-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.15691181 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-12-3-6-15(27-2)17-18(12)28-19(21-17)22-9-7-13(8-10-22)23-11-16(25)24(20(23)26)14-4-5-14/h3,6,13-14H,4-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOPBDXGOHRXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure

The molecular structure of the compound features a cyclopropyl group linked to an imidazolidine core, which is further substituted with a benzothiazole moiety. The presence of these functional groups is significant in determining the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar imidazolidine derivatives. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-Cyclopropyl ImidazolidineRKO60.70
3-Cyclopropyl ImidazolidinePC-349.79
3-Cyclopropyl ImidazolidineHeLa78.72

These results indicate that the compound may exhibit significant inhibitory effects on cell proliferation, particularly in prostate and cervical cancer models .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Related compounds have been evaluated for their ability to inhibit bacterial growth, with some showing effectiveness against resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Antioxidant Properties

Research indicates that compounds with similar structural motifs possess antioxidant activity. This activity is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of phenolic groups within the structure, which scavenge free radicals effectively .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or pathways that regulate cell growth and survival.

Case Studies and Research Findings

A recent study evaluated the efficacy of various derivatives of imidazolidine against human cancer cell lines using the MTS assay to determine cell viability after treatment:

  • Study Design : Cell lines were treated with varying concentrations (15–150 µM) of the compound for 48 hours.
  • Results : The most potent derivative exhibited a significant reduction in viability across multiple cancer types, suggesting a promising therapeutic application.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Key areas of application include:

1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including compounds similar to the one , possess significant antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains, making them potential candidates for antibiotic development .

2. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The imidazolidine core is known to modulate inflammatory pathways, suggesting that this compound could be useful in treating inflammatory diseases .

3. Anticancer Potential
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented, indicating that the compound may serve as a lead in cancer therapy .

Case Studies

Several studies have explored the applications of compounds related to 3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione:

StudyFocusFindings
Antimicrobial EvaluationDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer ActivityShowed inhibition of cell proliferation in various cancer cell lines with promising IC50 values.
Anti-inflammatory PropertiesHighlighted reduction in pro-inflammatory cytokines in vitro and in vivo models.

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